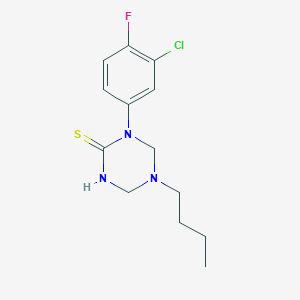

5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione

Übersicht

Beschreibung

Synthesis Analysis

Triazinane derivatives are typically synthesized through condensation reactions involving amines, formaldehyde, and anilines in basic solutions. For instance, a similar compound, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane, was synthesized using pentylamine, 2-fluoroaniline, and formaldehyde, demonstrating the versatility of triazinane chemistry in incorporating various substituents into the triazine ring system (Ferhati et al., 2017).

Molecular Structure Analysis

The molecular structure of triazinane derivatives reveals hydrogen-bonded chains and sheets, contributing to their stability and reactivity. For example, 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione forms inversion dimers through weak N-H...S hydrogen bonds, which are further linked into chains by additional hydrogen bonds and contacts (Zhang et al., 2008).

Chemical Reactions and Properties

Triazinane derivatives undergo various chemical reactions, including alkylation, which introduces additional functional groups into the triazine ring, significantly altering its chemical properties. For example, the alkylation of 5-phenyl-6R-2Н-1,2,4-triazine-3-thione with p-bromophenacyl bromide demonstrates the reactive nature of triazinane derivatives and their potential for further chemical modifications (Rybakova et al., 2020).

Physical Properties Analysis

The physical properties of triazinane derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) revealed nonplanar structures and H-bonded centrosymmetric dimers, indicating the complex interplay between structure and physical properties (Askerov et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazole derivatives provide a foundation for understanding the broader applications of compounds like 5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione. For instance, the study by Shukla et al. (2014) focused on synthesizing biologically active 1,2,4-triazole derivatives with fluoro and chloro substituents, examining their crystal structures and intermolecular interactions via X-ray diffraction and thermal techniques. Such research highlights the significance of structural analysis in developing new compounds with potential scientific applications (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).

Antimicrobial and Anti-inflammatory Activities

The exploration of triazole derivatives for antimicrobial and anti-inflammatory activities is another critical area of research. Al-Abdullah et al. (2014) synthesized N-Mannich bases of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione and their derivatives, testing them against various bacterial strains and fungi. Their findings indicate potent antibacterial activity, showcasing the potential of triazole derivatives in medical applications (Al-Abdullah, E., Asiri, H. H., Lahsasni, S., Habib, E. E., Ibrahim, T., & El-Emam, A., 2014).

Novel Synthetic Pathways and Antitumor Activity

The development of novel synthetic pathways for creating triazole derivatives with specific substituents, such as fluorine, and their evaluation for antitumor activity represents a significant research domain. Bhat et al. (2009) synthesized 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and tested their antitumor activity against various cancer cell lines. Some compounds exhibited moderate to excellent growth inhibition, demonstrating the potential of these derivatives in cancer therapy (Bhat, K., Poojary, B., Prasad, D. J., Naik, P., & Holla, B. S., 2009).

Eigenschaften

IUPAC Name |

5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFN3S/c1-2-3-6-17-8-16-13(19)18(9-17)10-4-5-12(15)11(14)7-10/h4-5,7H,2-3,6,8-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRISUYEUZWHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)

![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)